3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1283571-91-4
VCID: VC7044334
InChI: InChI=1S/C11H7FN4S/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10/h1-6H,(H,13,14,16)
SMILES: C1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F
Molecular Formula: C11H7FN4S
Molecular Weight: 246.26

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole

CAS No.: 1283571-91-4

Cat. No.: VC7044334

Molecular Formula: C11H7FN4S

Molecular Weight: 246.26

* For research use only. Not for human or veterinary use.

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole - 1283571-91-4

Specification

CAS No. 1283571-91-4
Molecular Formula C11H7FN4S
Molecular Weight 246.26
IUPAC Name 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole
Standard InChI InChI=1S/C11H7FN4S/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10/h1-6H,(H,13,14,16)
Standard InChI Key YFODZIGTKUPVPB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,2,4-triazole ring (4H tautomer) linked to a 1,3-thiazole moiety at position 3, with the thiazole ring bearing a 4-fluorophenyl group at position 4. The molecular formula is C11H7FN4S\text{C}_{11}\text{H}_7\text{FN}_4\text{S}, with a molar mass of 246.27 g/mol . X-ray crystallographic data for analogous triazole-thiazole hybrids reveal non-planar conformations, with dihedral angles between the triazole and aryl rings typically ranging from 73° to 88° .

Tautomerism and Electronic Properties

Quantum mechanical calculations on similar 1,2,4-triazole derivatives predict significant charge delocalization across the triazole-thiazole system. The 4-fluorophenyl group induces electron-withdrawing effects, stabilizing the thione tautomer (4H-1,2,4-triazole-3-thione) in crystalline states . Table 1 summarizes key physicochemical parameters.

Table 1: Physicochemical Properties of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole

PropertyValue/DescriptionSource
Molecular FormulaC11H7FN4S\text{C}_{11}\text{H}_7\text{FN}_4\text{S}
Molecular Weight246.27 g/mol
Tautomeric Form4H-1,2,4-triazole-3-thione predominant
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1 (N-H group)
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a three-step sequence:

  • Hydrazide Formation: Condensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate yields thiophene-2-carbohydrazide intermediates .

  • Thiazole Cyclization: Reaction with 4-fluorophenyl isothiocyanate in ethanol under reflux forms the thiazole ring .

  • Triazole Closure: Base-mediated cyclization (e.g., NaOH, 80°C) generates the 1,2,4-triazole core .

Yields for analogous procedures range from 65–82%, with purity confirmed by HPLC (>95%) .

Scalability Challenges

Industrial-scale production faces hurdles in controlling regioisomer formation during thiazole cyclization. Microwave-assisted synthesis has been proposed to enhance selectivity, reducing reaction times from 12 h to 45 min in model systems .

Structural and Spectroscopic Characterization

Crystallographic Insights

While single-crystal X-ray data for this specific compound remains unpublished, studies on structurally similar 4H-1,2,4-triazoles reveal:

  • Bond Lengths: N-N distances of 1.36–1.41 Å in the triazole ring

  • Dihedral Angles: 73.97° between triazole and aryl planes in brominated analogs

  • Intermolecular Interactions: N-H···S hydrogen bonds and C-S···S chalcogen bonds stabilize crystal packing

Spectroscopic Profiles

Mass Spectrometry: ESI-MS (positive mode) shows a base peak at m/z 247.07 [M+H]+^+ .
NMR Spectroscopy:

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, Ar-H), 5.12 (s, 1H, NH)

  • 19F^{19}\text{F} NMR: δ -114.2 ppm (CF coupling)

Applications in Materials Science

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations on similar triazole-thiazole hybrids predict:

  • First hyperpolarizability (β) values of 12.4 × 1030^{-30} esu

  • Band gaps of 3.1–3.4 eV, suitable for optoelectronic applications

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with Ag(I) and Pd(II). A silver complex of a related triazole exhibited photocatalytic activity in methylene blue degradation (k = 0.18 min1^{-1}) .

Future Research Directions

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design

  • ADMET Profiling: Assess bioavailability and cytochrome P450 interactions

  • Hybrid Materials: Explore metal-organic frameworks (MOFs) incorporating the triazole-thiazole motif

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